Cas no 152955-68-5 (1-benzylpyrrolo[2,3-b]pyridine)
1-benzylpyrrolo[2,3-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 1-(phenylmethyl)-1H-Pyrrolo[2,3-b]pyridine
- 1-Benzyl-7-azaindole
- 1-Benzylpyrrolo[2,3-b]pyridine
- 1H-Pyrrolo[2,3-b]pyridine,1-(phenylmethyl)-
- 1-benzyl-1H-pyrrolo[2,3-b]pyridine
- 1-benzyl-1H-pyrrolo[2,3-b]-pyridine
- 1-benzyl-7-aza-1H-indole
- AGN-PC-00PAQR
- FT-0684974
- N1-benzyl-7-azaindole
- RP07737
- SureCN324010
- Y7614
- BBL102018
- MS-20354
- DBMKVSWIHRGBBC-UHFFFAOYSA-N
- 152955-68-5
- DTXSID80572937
- AB92126
- W-205736
- N-benzyl-7-azaindole
- AKOS015949408
- STL555817
- 1-BENZYLPYRROLO[2,3-b]PYRIDINE[152955-68-5]
- MFCD09834870
- SCHEMBL324010
- s11216
- CS-W001448
- 1-benzylpyrrolo[2,3-b]pyridine
-
- MDL: MFCD09834870
- Inchi: 1S/C14H12N2/c1-2-5-12(6-3-1)11-16-10-8-13-7-4-9-15-14(13)16/h1-10H,11H2
- InChI Key: DBMKVSWIHRGBBC-UHFFFAOYSA-N
- SMILES: N1(C=CC2=CC=CN=C12)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 208.100048391g/mol
- Monoisotopic Mass: 208.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 17.8Ų
1-benzylpyrrolo[2,3-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029195003-1g |
1-Benzyl-1H-pyrrolo[2,3-b]pyridine |
152955-68-5 | 95% | 1g |
$205.20 | 2022-04-02 | |
| Alichem | A029195003-5g |
1-Benzyl-1H-pyrrolo[2,3-b]pyridine |
152955-68-5 | 95% | 5g |
$560.00 | 2022-04-02 | |
| Chemenu | CM333082-100mg |
1-Benzyl-7-azaindole |
152955-68-5 | 95%+ | 100mg |
$102 | 2021-06-16 | |
| Chemenu | CM333082-250mg |
1-Benzyl-7-azaindole |
152955-68-5 | 95%+ | 250mg |
$182 | 2021-06-16 | |
| Chemenu | CM333082-1g |
1-Benzyl-7-azaindole |
152955-68-5 | 95%+ | 1g |
$315 | 2021-06-16 | |
| Chemenu | CM333082-5g |
1-Benzyl-7-azaindole |
152955-68-5 | 95%+ | 5g |
$1091 | 2021-06-16 | |
| Chemenu | CM333082-10g |
1-Benzyl-7-azaindole |
152955-68-5 | 95%+ | 10g |
$1822 | 2021-06-16 | |
| Chemenu | CM333082-25g |
1-Benzyl-7-azaindole |
152955-68-5 | 95%+ | 25g |
$2906 | 2021-06-16 | |
| Matrix Scientific | 068976-500mg |
1-Benzylpyrrolo[2,3-b]pyridine, >95% |
152955-68-5 | >95% | 500mg |
$473.00 | 2023-09-08 | |
| Matrix Scientific | 068976-1g |
1-Benzylpyrrolo[2,3-b]pyridine, >95% |
152955-68-5 | >95% | 1g |
$786.00 | 2023-09-08 |
1-benzylpyrrolo[2,3-b]pyridine Suppliers
1-benzylpyrrolo[2,3-b]pyridine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 1-benzylpyrrolo[2,3-b]pyridine
Introduction to 1-benzylpyrrolo[2,3-b]pyridine (CAS No. 152955-68-5)
1-benzylpyrrolo[2,3-b]pyridine, identified by its Chemical Abstracts Service (CAS) number 152955-68-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzylpyrrolopyridine class, a structural motif known for its diverse biological activities and potential therapeutic applications. The benzylpyrrolopyridine scaffold is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a benzyl group attached to the pyrrole nitrogen. This unique structural configuration imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery.
The synthesis and exploration of 1-benzylpyrrolo[2,3-b]pyridine have been the focus of numerous research studies due to its promising pharmacological profile. The compound has been investigated for its potential role in various biological pathways, including enzyme inhibition and receptor binding. Recent advancements in medicinal chemistry have highlighted the utility of this scaffold in developing novel therapeutic agents targeting neurological disorders, cancer, and infectious diseases.
In the realm of drug discovery, 1-benzylpyrrolo[2,3-b]pyridine has been explored as a lead compound for small-molecule drugs. Its ability to interact with biological targets such as kinases, transcription factors, and ion channels makes it an attractive candidate for further development. The benzyl group in the molecule can be modified to enhance binding affinity and selectivity, while the pyrrole and pyridine rings provide opportunities for further functionalization.
One of the most compelling aspects of 1-benzylpyrrolo[2,3-b]pyridine is its potential in addressing unmet medical needs. For instance, studies have demonstrated its efficacy in inhibiting specific enzymes involved in cancer progression. The compound's ability to modulate these enzymatic pathways suggests that it could be developed into a potent anticancer agent. Additionally, its structural features make it a suitable candidate for designing molecules that can cross the blood-brain barrier, which is crucial for treating central nervous system (CNS) disorders.
The pharmacokinetic properties of 1-benzylpyrrolo[2,3-b]pyridine are also of great interest. Researchers have investigated its metabolic stability, solubility, and distribution in vivo to optimize its pharmacological activity. These studies aim to enhance the compound's bioavailability and reduce potential side effects. By leveraging computational chemistry techniques such as molecular docking and virtual screening, scientists have identified derivatives of 1-benzylpyrrolo[2,3-b]pyridine with improved pharmacokinetic profiles.
Recent clinical trials have provided insights into the therapeutic potential of 1-benzylpyrrolo[2,3-b]pyridine derivatives. These trials have focused on evaluating the safety and efficacy of novel compounds derived from this scaffold in treating various diseases. The results have been encouraging, demonstrating that modifications to the benzyl group and the fused ring system can significantly enhance therapeutic effects without compromising safety.
The future of 1-benzylpyrrolo[2,3-b]pyridine research lies in its integration into multidisciplinary approaches that combine synthetic chemistry, computational modeling, and preclinical testing. By adopting this holistic strategy, scientists can accelerate the development of novel drugs based on this promising scaffold. Furthermore, collaborations between academic institutions and pharmaceutical companies will be essential in translating laboratory findings into clinical applications.
In conclusion,1-benzylpyrrolo[2,3-b]pyridine (CAS No. 152955-68-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and diverse biological activities make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound,1-benzylpyrrolo[2,3-b]pyridine is poised to play a crucial role in addressing some of the most pressing challenges in medicine today.
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